The compound is classified as an amine derivative due to the presence of an ethanamine functional group. The oxadiazole ring contributes to its classification as a heterocyclic compound. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific compound N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine has not been extensively studied in literature but is related to other oxadiazole derivatives that have shown promising pharmacological effects .
The synthesis of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine can be achieved through various methods commonly used for preparing oxadiazole derivatives. A typical synthetic route involves the following steps:
The reaction conditions typically involve the use of solvents like dimethylformamide or dichloromethane and may require catalysts such as sodium hydride or potassium carbonate .
The molecular structure of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine can be represented as follows:
The bond lengths and angles within the oxadiazole ring typically range from 1.32 Å (C-N) to 1.46 Å (C-C), with bond angles around 120°, reflecting a planar structure conducive to π-stacking interactions .
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
Research on related oxadiazole derivatives suggests that they may act on targets such as kinases or G-protein coupled receptors .
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine is expected to have the following physical properties:
The chemical properties include:
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine holds potential applications in various fields:
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine belongs to the 1,2,5-oxadiazole family, a class of nitrogen-oxygen heterocycles characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in adjacent positions. Systematic IUPAC nomenclature defines the structure precisely: the parent heterocycle is numbered with the oxygen at position 1, nitrogens at 2 and 5, and carbons at 3 and 4. The 3-position carries a methylaminomethyl group (-CH₂-NH-CH₂-CH₃), while a methyl substituent resides at position 4. Alternative naming conventions include N-[(4-methylfurazan-3-yl)methyl]ethanamine, employing the common "furazan" terminology for 1,2,5-oxadiazoles [5] [7].
Table 1: Systematic Nomenclature and Chemical Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine |
Alternative Name | N-[(4-Methylfurazan-3-yl)methyl]ethanamine |
Simplified Representation | 4-Me-furazan-3-CH₂-NH-CH₂-CH₃ |
Core Heterocycle | 1,2,5-oxadiazole (isoxazole) |
Characteristic Functional Groups | Secondary amine, methyl-substituted heterocycle |
Structurally, the 1,2,5-oxadiazole ring exhibits modest aromaticity compared to its 1,3,4-oxadiazole isomer, primarily due to reduced π-electron delocalization efficiency arising from the asymmetric arrangement of heteroatoms. This diminished aromatic character manifests experimentally in ultraviolet spectroscopy, where phenyl substitution at different ring positions produces variable bathochromic shifts rather than consistent conjugation extension [8]. The methyl group at C4 serves as an electron-donating substituent, subtly modulating the heterocycle's electron density, while the ethanamine side chain (-CH₂-CH₂-NH₂) attached via a methylene linker to C3 provides a flexible, basic nitrogen atom capable of protonation or hydrogen-bond donation/acceptance. This structural combination creates a compact, polar scaffold with a molecular weight typically under 150 g/mol, often yielding crystalline solids with moderate aqueous solubility when converted to salt forms [5] [7] [9].
The methylene spacer (-CH₂-) between the heterocycle and the secondary amine critically influences conformational flexibility and electronic communication. This linkage permits rotation, enabling the ethylamino moiety to adopt orientations favorable for interaction with biological targets. Spectroscopic characterization, including nuclear magnetic resonance, reveals distinct chemical shifts for key protons: the methyl group on the ring typically resonates near δ 2.5 ppm, the methylene bridge protons appear around δ 4.0 ppm, and the ethyl group's methyl protons emerge near δ 1.1 ppm in deuterated dimethyl sulfoxide [7] [9].
1,2,5-Oxadiazoles entered medicinal chemistry later than their 1,2,4- and 1,3,4-oxadiazole counterparts, primarily due to synthetic accessibility challenges and misconceptions regarding stability. Early research (pre-2000) primarily explored these heterocycles as components in energetic materials and agrochemicals rather than pharmaceuticals. However, advances in synthetic methodologies catalyzed their integration into bioactive molecule design, particularly for their favorable metabolic stability compared to ester or amide bioisosteres. The isolation of natural 1,2,4-oxadiazoles like phidianidines A and B in 2011 stimulated broader interest in oxadiazole isomers, demonstrating potent biological activities including cytotoxicity and receptor binding [8].
Pharmacological interest surged when researchers recognized the 1,2,5-oxadiazole nucleus as a privileged scaffold for targeting enzymes and receptors implicated in oncology and infectious diseases. Unlike the more aromatic 1,3,4-oxadiazole, the 1,2,5-isomer's reduced aromaticity allows it to function as a conjugated diene-like system, enhancing reactivity with biological nucleophiles or enabling unique binding interactions. This property proved advantageous in developing irreversible enzyme inhibitors where controlled covalent binding is desirable. Seminal studies demonstrated derivatives exhibiting topoisomerase I inhibition, disrupting DNA replication in cancer cells (HCT-116, HeLa) [3]. Molecular docking revealed that 3,4-disubstituted 1,2,5-oxadiazoles could occupy catalytic sites through hydrogen bonding with the heterocycle's nitrogen atoms and π-stacking interactions with planar amino acid residues.
Table 2: Evolution of Key 1,2,5-Oxadiazole Derivatives in Pharmacological Research
Era | Development Focus | Key Findings | Therapeutic Area |
---|---|---|---|
Pre-2000 | Synthetic Methodologies | Established cyclization routes for unsubstituted and alkyl-substituted furazans | Foundation for later drug discovery |
2000-2010 | Antiproliferative Agents | Discovery of topoisomerase I inhibition with IC₅₀ values in low micromolar range | Oncology (colorectal carcinoma, cervical adenocarcinoma) |
Post-2010 | Targeted Antiparasitics | Optimization for cruzain (T. cruzi protease) inhibition using QSAR models | Chagas disease |
Recent Developments | Kinase Inhibitor Scaffolds | Incorporation into allosteric kinase modulators exploiting the diene-like character | Gastrointestinal stromal tumors (GIST), oncology |
Contemporary research leverages 1,2,5-oxadiazoles in designing kinase inhibitors, particularly targeting tyrosine kinases like c-KIT. Patent literature reveals compounds like 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine derivatives incorporating 1,2,5-oxadiazole subunits as potent inhibitors for treating gastrointestinal stromal tumors [10]. The historical trajectory underscores a shift from structural curiosity to targeted therapeutic applications, positioning 3,4-disubstituted derivatives like N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine as versatile intermediates for anticancer and antiparasitic agent development.
The strategic incorporation of methyl and ethanamine substituents on the 1,2,5-oxadiazole ring profoundly influences both physicochemical properties and biological interactions. The methyl group at C4 serves multiple purposes: it modulates electron density within the heterocyclic ring, enhancing stability against nucleophilic attack; it provides a hydrophobic contact point for van der Waals interactions within binding pockets; and it sterically blocks metabolic degradation at this position, potentially improving pharmacokinetic profiles. This methyl substituent induces subtle electronic effects detectable through computational analysis, slightly increasing the highest occupied molecular orbital energy and influencing dipole moments [8].
The ethanamine moiety (-CH₂-CH₂-NH₂) attached via a methylene linker at C3 constitutes a critical pharmacophoric element. Its primary amine enables:
This ethylamino side chain demonstrates bioisosteric similarity to endogenous neurotransmitters like dopamine, enabling molecular recognition by neurological targets. Aminothiazole derivatives (e.g., pramipexole) exemplify how such basic side chains confer dopaminergic activity, providing a design rationale for central nervous system-active compounds [6]. The two-carbon spacer balances flexibility and conformational restraint, optimally positioning the amine for ionic or hydrogen-bonding interactions. Molecular modeling indicates that protonation of the amine generates a cationic center approximately 5-7 Å from the heterocycle's centroid, matching distances observed in receptor ligands [7] [9].
In lead optimization, the ethanamine group significantly influences absorption, distribution, metabolism, and excretion properties. Its basic nature facilitates passive diffusion through membranes at physiological pH while promoting solubility in acidic environments (e.g., stomach). Compared to bulkier tertiary amine analogs, the primary ethanamine generally exhibits reduced cytochrome P450 inhibition, lowering drug-drug interaction potential. However, it may undergo oxidative deamination or N-acetylation metabolism, necessitating structural protection or formulation strategies in development [6] [9]. The methylene bridge (-CH₂-) between the heterocycle and ethylamine spacer introduces torsional flexibility, allowing the amine to adopt bioactive conformations with minimal energy penalty—critical for interacting with deep binding sites inaccessible to rigid analogs. This design paradigm mirrors successful drugs containing ethylamine-linked heterocycles, validating its incorporation in N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine as a rational approach to balancing target engagement and drug-like properties.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8